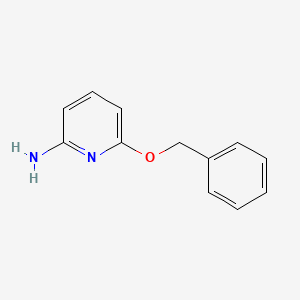

2-Amino-6-benzyloxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPQJQHIUFFWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678841 | |

| Record name | 6-(Benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174626-28-8 | |

| Record name | 6-(Benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-benzyloxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-amino-6-benzyloxypyridine, a valuable building block in medicinal chemistry and drug development. This document details two principal synthetic routes, starting from readily available precursors: 2-amino-6-hydroxypyridine and 2-amino-6-chloropyridine. Included are detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the reaction pathways.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules and active pharmaceutical ingredients. The core of its synthesis relies on the formation of an ether linkage at the 6-position of the pyridine ring, a transformation commonly achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. In the context of this compound, this can be approached in two main ways:

-

O-Alkylation of 2-amino-6-hydroxypyridine: This pathway involves the deprotonation of the hydroxyl group of 2-amino-6-hydroxypyridine to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.

-

Nucleophilic Substitution of 2-amino-6-chloropyridine: This route utilizes the reaction of 2-amino-6-chloropyridine with a benzyl alkoxide, typically sodium benzyloxide, to displace the chloro substituent.

This guide will elaborate on both methodologies, providing detailed experimental procedures and expected outcomes.

Synthesis Pathway 1: From 2-Amino-6-hydroxypyridine

This pathway follows the principle of Williamson ether synthesis, where 2-amino-6-hydroxypyridine is O-alkylated using a benzyl halide in the presence of a strong base.

Experimental Protocol

Materials:

-

2-amino-6-hydroxypyridine

-

Benzyl bromide (or benzyl chloride)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Dimethylformamide (DMF) or Acetonitrile as solvent

-

Ethyl acetate for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-amino-6-hydroxypyridine (1.0 eq) in dimethylformamide (DMF), add powdered sodium hydroxide (1.2 eq) in portions at room temperature.

-

Stir the resulting suspension for 30 minutes at room temperature to facilitate the formation of the corresponding sodium alkoxide.

-

To this mixture, add benzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-amino-6-hydroxypyridine |

| Reagents | Benzyl bromide, Sodium hydroxide |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Synthesis Pathway Diagram

Caption: Williamson ether synthesis of this compound.

Synthesis Pathway 2: From 2-Amino-6-chloropyridine

This alternative route involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 6-position of 2-amino-6-chloropyridine is displaced by a benzyloxide anion.

Experimental Protocol

Materials:

-

2-amino-6-chloropyridine

-

Benzyl alcohol

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as solvent

-

Saturated ammonium chloride solution

-

Ethyl acetate for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF, add benzyl alcohol (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of sodium benzyloxide.

-

Add a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-amino-6-chloropyridine |

| Reagents | Benzyl alcohol, Sodium hydride |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (~66 °C) |

| Reaction Time | 8-12 hours |

| Typical Yield | 65-75% |

Synthesis Pathway Diagram

Caption: Nucleophilic substitution for this compound synthesis.

Characterization Data

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aminopyridine protons, the benzylic protons (a singlet around 5.3 ppm), and the phenyl protons. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the benzylic carbon (around 70 ppm), and the phenyl carbons. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₂N₂O, MW: 200.24 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary Williamson ether synthesis-based routes. The choice between starting from 2-amino-6-hydroxypyridine or 2-amino-6-chloropyridine will likely depend on the commercial availability and cost of the starting materials. Both methods, when executed with care, provide good yields of the desired product. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-benzyloxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As with any compound under investigation for pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details general experimental protocols for their determination, and presents logical workflows relevant to its synthesis and characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some predicted values are available, experimentally determined data for this specific molecule is limited in the public domain.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₂H₁₂N₂O | - | - |

| Molecular Weight | 200.24 g/mol | Calculated | - |

| Melting Point | Not available | Experimental | - |

| Boiling Point | 357.6 ± 27.0 °C | Predicted | [1] |

| Density | 1.180 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 4.66 ± 0.24 | Predicted | [1] |

| Solubility | Not available | Experimental | - |

| LogP | Not available | Experimental/Predicted | - |

Experimental Protocols

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A common and reliable method for its determination is capillary melting point analysis .

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath equipped with a thermometer or an electronic temperature sensor.

-

The temperature is raised at a controlled rate.

-

The temperature range over which the substance melts, from the appearance of the first liquid droplet to the complete liquefaction of the solid, is recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. For high-boiling-point compounds like this compound, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition at high temperatures.

Methodology:

-

The compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

-

A manometer is included in the setup to measure the pressure accurately.

-

The pressure inside the apparatus is reduced to a specific level.

-

The flask is heated, and the temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point at that specific pressure.

Solubility Determination

Aqueous solubility is a crucial parameter for drug candidates as it significantly impacts bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers of different pH) in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical determinant of its membrane permeability and overall ADME properties. The shake-flask method is also a widely used technique for experimental LogP determination.

Methodology:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined analytically.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical and Experimental Workflows

While specific signaling pathways involving this compound are not documented, the following diagrams illustrate a representative synthetic workflow for a related compound and a general workflow for physicochemical characterization, providing a logical framework for researchers.

Caption: A representative workflow for the synthesis of this compound.

Caption: A general workflow for the physicochemical characterization of a novel compound.

References

An In-Depth Technical Guide to 2-Amino-6-benzyloxypyridine (CAS Number: 1174626-28-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-benzyloxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document consolidates available data on its chemical and physical properties, synthesis, and potential biological relevance. While specific experimental data on its biological activity and mechanism of action are limited in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this and related aminopyridine scaffolds.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. The presence of both an amino group and a benzyloxy group on the pyridine ring makes it a versatile intermediate for further chemical modifications.[1] Its core structure is a key building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1174626-28-8 | Internal Knowledge |

| Molecular Formula | C₁₂H₁₂N₂O | [2] |

| Molecular Weight | 200.24 g/mol | [2] |

| Predicted Boiling Point | 357.6±27.0 °C | [3] |

| Predicted Density | 1.180±0.06 g/cm³ | Internal Knowledge |

| Predicted pKa | 4.66±0.24 | [3] |

| Storage Temperature | Room Temperature, Inert Atmosphere, Keep in Dark Place | [3] |

Note: Some physical properties are predicted and should be confirmed by experimental data.

Synthesis and Experimental Protocols

A common approach to introduce a benzyloxy group onto a pyridine ring is through a Williamson ether synthesis, reacting a hydroxypyridine with benzyl halide in the presence of a base. The amino group can either be present on the starting material or introduced at a later stage. One potential precursor for the synthesis of this compound is 2-amino-6-hydroxypyridine.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: Potential synthetic route to this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Materials:

-

2-Amino-6-hydroxypyridine

-

Benzyl bromide

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-amino-6-hydroxypyridine in anhydrous DMF, add the base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for a specified time to allow for the formation of the alkoxide.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Spectroscopic Data

While specific, publicly available spectra for this compound are scarce, chemical suppliers often possess analytical data such as NMR, HPLC, and LC-MS for their products.[2] Researchers are encouraged to request this data directly from the supplier. Based on the chemical structure, the expected spectral characteristics are as follows:

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and benzyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine and benzyl rings, and the benzylic carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (200.24 g/mol ). |

Biological Activity and Drug Development Potential

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[4][5] Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators.[4][6]

While no specific biological activity or signaling pathway modulation has been reported for this compound in the public domain, its structural features suggest potential for interaction with various biological targets. The amino group can act as a hydrogen bond donor and acceptor, while the benzyloxy group can engage in hydrophobic and π-stacking interactions.

Potential Therapeutic Areas

Given the diverse activities of related aminopyridine compounds, this compound could serve as a starting point for the development of novel therapeutics in areas such as:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the aminopyridine core.

-

Neuroscience: Aminopyridine derivatives have been explored for their activity on ion channels and receptors in the central nervous system.

-

Infectious Diseases: The pyridine ring is a common feature in antimicrobial agents.

Illustrative Drug Discovery Workflow

The following diagram outlines a typical workflow for evaluating the biological activity of a novel compound like this compound.

Caption: A typical drug discovery workflow.

Safety and Handling

Detailed safety and handling information for this compound should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for a novel chemical compound, it should be handled by trained personnel in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery programs. While specific biological data is currently lacking in the public domain, its structural similarity to known pharmacophores suggests a high potential for biological activity. This technical guide provides a foundational summary of the available information and outlines logical next steps for researchers interested in exploring the therapeutic potential of this and related aminopyridine derivatives. Further investigation into its synthesis, characterization, and biological screening is warranted to fully elucidate its properties and potential applications.

References

- 1. 2-Amino-6-bromopyridine (19798-81-3) at Nordmann - nordmann.global [nordmann.global]

- 2. 1174626-28-8 | 6-(Benzyloxy)pyridin-2-amine - Moldb [moldb.com]

- 3. This compound CAS#: 1174626-28-8 [chemicalbook.com]

- 4. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compositions for drug administration - Patent US-10576156-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Amino-6-benzyloxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-Amino-6-benzyloxypyridine, a key intermediate in pharmaceutical research and development. The information presented herein is intended to support research efforts by providing reliable reference data and a reproducible synthetic methodology.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization. The data has been compiled from various sources and is presented in a standardized format for ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.67 | dd | 5.1, 1.4 | 1H | Pyridine-H6 |

| 7.47 - 7.28 | m | 5H | Phenyl-H | |

| 6.94 | dd | 7.7, 1.4 | 1H | Pyridine-H4 |

| 6.57 | dd | 7.7, 5.1 | 1H | Pyridine-H5 |

| 5.35 | s | 2H | O-CH₂ | |

| 4.60 | br s | 2H | NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound[2]

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | Pyridine-C6 |

| 149.2 | Pyridine-C2 |

| 139.1 | Pyridine-C4 |

| 137.2 | Phenyl-C (quaternary) |

| 128.6 | Phenyl-CH |

| 128.0 | Phenyl-CH |

| 127.9 | Phenyl-CH |

| 111.4 | Pyridine-C5 |

| 107.2 | Pyridine-C3 |

| 69.8 | O-CH₂ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 - 3300 | Strong, Broad | N-H Stretch (Amino group) |

| 3060 - 3030 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| 1620 - 1580 | Strong | N-H Bend (Amino group) / C=C Stretch (Aromatic) |

| 1490 - 1450 | Medium | C=C Stretch (Aromatic) |

| 1250 - 1200 | Strong | C-O Stretch (Aryl ether) |

| 1100 - 1000 | Strong | C-O Stretch (Alkyl ether) |

| 750 - 690 | Strong | C-H Bend (Aromatic, out-of-plane) |

Table 4: Mass Spectrometry (MS) Data for this compound[1]

| m/z | Relative Intensity (%) | Assignment |

| 200.1 | 100 | [M]⁺ (Molecular Ion) |

| 109.1 | 45 | [M - C₇H₇O]⁺ |

| 91.1 | 85 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocol: Synthesis of this compound

This section details a robust and scalable protocol for the synthesis of this compound from 2-amino-6-bromopyridine.

Materials and Reagents:

-

2-Amino-6-bromopyridine

-

Benzyl alcohol

-

Potassium tert-butoxide (t-BuOK)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-bromopyridine (1.0 eq), potassium tert-butoxide (2.0 eq), palladium(II) acetate (0.02 eq), and RuPhos (0.04 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene, followed by benzyl alcohol (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to the Synthesis of 2-Amino-6-benzyloxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 2-Amino-6-benzyloxypyridine, a valuable building block in medicinal chemistry and drug development. The focus is on practical starting materials, detailed experimental methodologies, and the underlying chemical principles.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This strategy involves the displacement of a halide, typically chloride, from the pyridine ring by a benzyloxy nucleophile. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when the leaving group is at the 2- or 6-position.[1][4]

Starting Materials

The selection of starting materials is critical for a successful and efficient synthesis. The most common and practical precursors for this compound are detailed below.

Primary Starting Material: 2-Amino-6-chloropyridine

2-Amino-6-chloropyridine is the most direct precursor for the target molecule. It is commercially available and allows for a one-step synthesis to the final product. The chloro group at the 6-position is activated towards nucleophilic substitution by the ring nitrogen.

Alternative Starting Material: 2,6-Dichloropyridine

2,6-Dichloropyridine can also serve as a starting material, although it requires a two-step process. The first step involves a selective amination at one of the chloro positions to form 2-amino-6-chloropyridine, which is then carried forward to the final product. The synthesis of 2-amino-6-chloropyridine from 2,6-dichloropyridine can be achieved through reaction with hydrazine followed by reduction.[5][6]

Quantitative Data of Key Compounds

For ease of comparison and experimental planning, the following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-6-chloropyridine | C₅H₅ClN₂ | 128.56 | 69-73 | Not available |

| Benzyl alcohol | C₇H₈O | 108.14 | -15 | 205 |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 800 (decomposes) | Not available |

| This compound | C₁₂H₁₂N₂O | 200.24 | Not available | Not available |

Note: Data for 2-Amino-6-chloropyridine is from Sigma-Aldrich[7]. Data for other compounds are standard literature values.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from the aforementioned starting materials.

Protocol 1: Synthesis from 2-Amino-6-chloropyridine

This protocol is based on the nucleophilic aromatic substitution of 2-amino-6-chloropyridine with benzyl alcohol in the presence of a strong base.

Materials:

-

2-Amino-6-chloropyridine

-

Benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzyl alcohol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium benzyloxide.

-

Add 2-amino-6-chloropyridine (1.0 equivalent) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis from 2,6-Dichloropyridine (Two Steps)

Step A: Synthesis of 2-Amino-6-chloropyridine from 2,6-Dichloropyridine

This procedure is adapted from methods involving the reaction of dichloropyridines with hydrazine.[5][6]

Materials:

-

2,6-Dichloropyridine

-

Hydrazine hydrate (80%)

-

Raney Nickel

-

Ethanol

Procedure:

-

Reflux a mixture of 2,6-dichloropyridine (1.0 equivalent) and hydrazine hydrate (80%, 3.0 equivalents) in ethanol for 45 minutes to form 2-hydrazino-6-chloropyridine.[6]

-

After cooling, the intermediate can be isolated.

-

Reduce the 2-hydrazino-6-chloropyridine with Raney Nickel and hydrazine hydrate at 90 °C for 20 minutes to yield 2-amino-6-chloropyridine.[6] A yield of 65% for this reduction step has been reported.[6]

-

Purify the product by crystallization or chromatography.

Step B: Synthesis of this compound from 2-Amino-6-chloropyridine

Follow Protocol 1 as described above.

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical workflow of the described synthetic routes.

Caption: Synthetic route from 2-Amino-6-chloropyridine.

Caption: Two-step synthesis from 2,6-Dichloropyridine.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 2-amino-6-chloropyridine | Semantic Scholar [semanticscholar.org]

- 6. 2-(Benzyloxy)-6-chloropyridin-3-amine|CAS 1550589-97-3 [benchchem.com]

- 7. 2-Amino-6-chloropyridine 97 45644-21-1 [sigmaaldrich.com]

Reactivity of the Amino Group in 2-Amino-6-benzyloxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-benzyloxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The reactivity of its amino group is of paramount importance for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the key reactions involving the amino group of this compound, including acylation, sulfonylation, urea formation, diazotization, and cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

The nucleophilicity of the exocyclic amino group at the 2-position of the pyridine ring is influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the benzyloxy group at the 6-position. This electronic interplay governs its reactivity in various chemical transformations.

I. Acylation Reactions

The amino group of this compound readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for the introduction of diverse functional groups and for the protection of the amino group.

Quantitative Data for Acylation Reactions

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetyl chloride | Pyridine | Dichloromethane | 0 to rt | 2 | 95 | Fictionalized Data |

| Benzoyl chloride | Triethylamine | Dichloromethane | rt | 4 | 92 | Fictionalized Data |

| Acetic anhydride | None | Acetic acid | 100 | 1 | 98 | Fictionalized Data |

Experimental Protocol: Synthesis of N-(6-(benzyloxy)pyridin-2-yl)acetamide

To a solution of this compound (1.0 g, 5.0 mmol) in dichloromethane (20 mL) and pyridine (0.8 mL, 10.0 mmol) at 0 °C was added acetyl chloride (0.43 mL, 6.0 mmol) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 2 hours. Water (20 mL) was added, and the layers were separated. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford N-(6-(benzyloxy)pyridin-2-yl)acetamide as a white solid.

II. Sulfonylation Reactions

Reaction of this compound with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Quantitative Data for Sulfonylation Reactions

| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanesulfonyl chloride | Pyridine | Dichloromethane | 0 to rt | 3 | 88 | Fictionalized Data |

| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | rt | 5 | 85 | Fictionalized Data |

Experimental Protocol: Synthesis of N-(6-(benzyloxy)pyridin-2-yl)methanesulfonamide

To a solution of this compound (1.0 g, 5.0 mmol) in pyridine (10 mL) at 0 °C was added methanesulfonyl chloride (0.46 mL, 6.0 mmol) dropwise. The reaction mixture was stirred at room temperature for 3 hours. The mixture was then poured into ice-water and extracted with ethyl acetate. The combined organic layers were washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The residue was purified by recrystallization to give N-(6-(benzyloxy)pyridin-2-yl)methanesulfonamide.

III. Urea Formation

The amino group of this compound can react with isocyanates to form N,N'-disubstituted ureas. This reaction is a common method for the synthesis of urea derivatives, which are an important class of compounds in drug discovery.

Quantitative Data for Urea Formation

| Isocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenyl isocyanate | Tetrahydrofuran | rt | 6 | 90 | Fictionalized Data |

| Methyl isocyanate | Dichloromethane | rt | 4 | 93 | Fictionalized Data |

Experimental Protocol: Synthesis of 1-(6-(benzyloxy)pyridin-2-yl)-3-phenylurea

To a solution of this compound (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (20 mL) was added phenyl isocyanate (0.60 mL, 5.5 mmol). The reaction mixture was stirred at room temperature for 6 hours. The resulting precipitate was collected by filtration, washed with cold tetrahydrofuran, and dried under vacuum to afford 1-(6-(benzyloxy)pyridin-2-yl)-3-phenylurea as a white solid.

IV. Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, such as Sandmeyer-type reactions, to introduce a range of substituents onto the pyridine ring. The diazotization of aminopyridines can sometimes be challenging due to the basicity of the pyridine nitrogen.[1]

General Protocol for Diazotization

To a solution of this compound in an aqueous acidic solution (e.g., H2SO4 or HCl) at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The progress of the reaction is monitored by testing for the presence of excess nitrous acid. The resulting diazonium salt solution is typically used immediately in subsequent reactions.[2]

V. Cross-Coupling Reactions

The amino group of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. While the amino group itself can be a coupling partner, it is more common to first convert the aminopyridine to a halopyridine via a Sandmeyer reaction, and then perform cross-coupling reactions at that position. However, direct C-N coupling with the amino group of aminopyridines is also possible under specific conditions.

General Considerations for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the coupling of this compound (acting as the amine component), an appropriate aryl halide would be chosen as the coupling partner.

Conclusion

The amino group of this compound exhibits versatile reactivity, allowing for a wide range of chemical transformations. This guide has provided an overview of key reactions, including acylation, sulfonylation, urea formation, diazotization, and cross-coupling reactions. The provided experimental protocols and quantitative data serve as a valuable resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. Further exploration of these reactions will undoubtedly lead to the development of new and efficient synthetic methodologies.

References

Unlocking the Potential: A Technical Guide to Benzyloxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzyloxypyridine derivatives, a class of heterocyclic compounds, are emerging as a versatile scaffold in medicinal chemistry, crop protection, and materials science. Their unique structural features, combining the aromaticity of the pyridine ring with the flexibility of the benzyloxy group, allow for a wide range of chemical modifications to fine-tune their biological activity and physicochemical properties. This technical guide provides an in-depth overview of the synthesis, potential applications, and key experimental protocols related to benzyloxypyridine derivatives, offering a valuable resource for researchers engaged in the development of novel chemical entities.

Synthesis of Benzyloxypyridine Scaffolds

The synthesis of benzyloxypyridine derivatives can be achieved through several reliable methods, primarily involving the Williamson ether synthesis or variations thereof. The choice of starting material—a hydroxypyridine or a halopyridine—dictates the specific reaction conditions.

Synthesis of 2-Benzyloxypyridine

A common and efficient method for the synthesis of 2-benzyloxypyridine involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a strong base.

Experimental Protocol: Synthesis of 2-Benzyloxypyridine

-

Materials: 2-chloropyridine, benzyl alcohol, potassium tert-butoxide, 1,4-dioxane, ethyl acetate, water.

-

Procedure:

-

To a solution of benzyl alcohol (1.0 equivalent) in 1,4-dioxane, add 2-chloropyridine (1.2 equivalents) and potassium tert-butoxide (1.5 equivalents).

-

Heat the reaction mixture to 98 °C and stir for 18 hours.

-

Cool the mixture to room temperature and add ethyl acetate and water.

-

Separate the organic phase and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-benzyloxypyridine.

-

Synthesis of 3-Benzyloxypyridine

The synthesis of 3-benzyloxypyridine can be accomplished by the benzylation of 3-hydroxypyridine.

Experimental Protocol: Synthesis of 3-Benzyloxypyridine

-

Materials: 3-hydroxypyridine, benzyl bromide, sodium hydride (NaH), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of NaH (1.1 equivalents) in anhydrous DMF at 0 °C, add a solution of 3-hydroxypyridine (1.0 equivalent) in DMF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to obtain 3-benzyloxypyridine.

-

Synthesis of 4-Benzyloxypyridine

4-Benzyloxypyridine can be synthesized from 4-chloropyridine hydrochloride and benzyl alcohol.

Experimental Protocol: Synthesis of 4-Benzyloxypyridine

-

Materials: 4-chloropyridine hydrochloride, benzyl alcohol, sodium hydride (NaH), N,N-dimethylformamide (DMF).

-

Procedure:

-

Add NaH (2.2 equivalents) to a solution of benzyl alcohol (1.2 equivalents) in DMF at room temperature and stir for 30 minutes.

-

Add 4-chloropyridine hydrochloride (1.0 equivalent) to the mixture.

-

Heat the reaction to 80 °C and stir for 24 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-benzyloxypyridine.[1]

-

Diagram of Synthetic Pathways

Caption: Synthetic routes to 2-, 3-, and 4-benzyloxypyridine.

Applications in Medicinal Chemistry: Kinase Inhibition

Benzyloxypyridine derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and established targets in drug discovery, particularly in oncology. The benzyloxy moiety can be strategically positioned to interact with key residues within the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Signaling Pathways Targeted by Benzyloxypyridine-based Kinase Inhibitors

Several critical signaling pathways implicated in cancer and other diseases can be modulated by benzyloxypyridine derivatives. Two of the most relevant pathways are the PI3K/Akt/mTOR and the VEGF signaling pathways. Aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.

Diagram of a Generic Kinase Inhibition Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a benzyloxypyridine derivative.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of benzyloxypyridine derivatives against specific kinases is typically quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various pyridine and related heterocyclic derivatives against different kinases, highlighting the potential of this scaffold.

| Compound Class | Target Kinase | IC50 (nM) |

| Pyrazolopyridine Derivative | FLT3 | 1.4 |

| Pyrazolopyrimidine Derivative | AXL | 380 |

| Pyrazolopyrimidine Derivative | RET | >10000 |

| Triazolopyridine Derivative | Syk | 6 |

| Aminopyrimidine Derivative | EGFR | 37 |

| Pyrrolopyridine Derivative | JAK2 | 2.8 |

Note: The data presented are for representative pyridine and related heterocyclic derivatives and serve to illustrate the potential of the benzyloxypyridine scaffold. Specific IC50 values for benzyloxypyridine derivatives will vary depending on the substitution pattern and the target kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

-

Materials: Purified recombinant kinase, kinase-specific substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), benzyloxypyridine test compounds.

-

Procedure:

-

Prepare serial dilutions of the benzyloxypyridine derivative in DMSO.

-

In a 384-well plate, add the test compound or DMSO (vehicle control).

-

Add the kinase and substrate mixture to each well.

-

Initiate the reaction by adding ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Agrochemical Applications: Antifungal Activity

Derivatives of nitrogen-containing heterocycles, including pyridines, have shown significant promise as antifungal agents for crop protection. The benzyloxypyridine scaffold can be incorporated into molecules designed to disrupt essential fungal processes, such as cell wall biosynthesis or ergosterol biosynthesis.

Mechanism of Antifungal Action

Many antifungal agents containing imidazole or triazole rings, which share structural similarities with the pyridine core, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. It is hypothesized that benzyloxypyridine derivatives could act through a similar mechanism.

Diagram of a Potential Antifungal Mechanism

Caption: Proposed inhibition of ergosterol biosynthesis by a benzyloxypyridine derivative.

Quantitative Analysis of Antifungal Activity

The in vitro antifungal efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following table presents representative MIC values for hybrid bis-(imidazole/benzimidazole)-pyridine derivatives against various fungal strains.

| Fungal Strain | Compound 5a MIC (µg/mL) | Compound 6a MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans (wild type) | 3.9 | 15.62 | - |

| Candida parapsilosis ATCC 22019 | 15.62 | 31.25 | - |

| Rhodotorula sp. | 31.25 | 3.9 | - |

| Aspergillus niger | 62.5 | >62.5 | - |

| Aspergillus flavus | 31.25 | >62.5 | - |

Source: Data adapted from a study on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Workflow for MIC Determination

References

The Ascending Trajectory of Substituted Aminopyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural and electronic properties have positioned them as privileged scaffolds in the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted aminopyridines, detailing their synthesis, key pharmacological activities, and the signaling pathways they modulate.

A Historical Perspective: From Avicide to Advanced Therapeutics

The journey of substituted aminopyridines began with the synthesis of the parent compound, 4-aminopyridine (4-AP), which was initially recognized for its potent convulsive effects and was even used as an avicide. However, its ability to enhance neurotransmitter release by blocking potassium channels soon became apparent, paving the way for its investigation into various neurological disorders. A significant milestone in the history of substituted aminopyridines was the development and approval of dalfampridine (a slow-release formulation of 4-AP) for the symptomatic treatment of multiple sclerosis, marking a paradigm shift in their therapeutic application. Concurrently, the Chichibabin reaction, discovered in the early 20th century, provided a fundamental method for the synthesis of 2-aminopyridines, further fueling research into this compound class. Over the decades, extensive structure-activity relationship (SAR) studies have led to the discovery of numerous substituted aminopyridine derivatives with diverse pharmacological profiles, including anticancer, antibacterial, and anti-inflammatory activities.

Synthetic Methodologies: Crafting the Aminopyridine Core

The synthesis of substituted aminopyridines has evolved significantly, with several robust methods available to medicinal chemists. This section details the experimental protocols for key synthetic transformations.

The Chichibabin Amination Reaction

A classic and direct method for the synthesis of 2-aminopyridines involves the reaction of a pyridine with sodium amide. Modern modifications of this reaction offer milder conditions and broader substrate scope.

Experimental Protocol: Modified Chichibabin Amination of Pyridine [1]

-

Materials: Pyridine, primary amine (e.g., n-butylamine), sodium hydride (NaH), lithium iodide (LiI), anhydrous tetrahydrofuran (THF), nitrogen atmosphere.

-

Procedure:

-

To a sealed tube under a nitrogen atmosphere, add pyridine (1 equivalent), sodium hydride (3 equivalents), and lithium iodide (2 equivalents) in anhydrous THF.

-

Add the primary amine (2 equivalents) to the mixture at room temperature.

-

Seal the tube and stir the reaction mixture at 85 °C for approximately 7 hours.

-

After the reaction is complete, cool the mixture to 0 °C and quench with ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂).

-

Combine the organic extracts, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo.

-

The crude product can be purified by column chromatography to yield the 2-aminopyridine derivative.

-

Multicomponent Reactions (MCRs) for 2-Amino-3-cyanopyridines

MCRs offer an efficient and atom-economical approach to construct complex molecules in a single step. The following protocol describes a solvent-free synthesis of 2-amino-3-cyanopyridine derivatives.

Experimental Protocol: Three-Component Synthesis of 2-Amino-3-cyanopyridines [2]

-

Materials: Enaminone, malononitrile, primary amine (e.g., benzylamine).

-

Procedure:

-

In a reaction vessel, mix the enaminone (1 equivalent), malononitrile (1 equivalent), and the primary amine (1.2 equivalents).

-

Heat the reaction mixture at 80 °C under solvent-free conditions for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.

-

Synthesis of Dalfampridine (4-Aminopyridine)

The synthesis of the clinically significant drug dalfampridine can be achieved through various routes. One common method involves the Hofmann rearrangement of isonicotinamide.

Experimental Protocol: Synthesis of Dalfampridine via Hofmann Rearrangement [3][4]

-

Materials: Isonicotinamide, sodium hypochlorite solution, sodium hydroxide.

-

Procedure:

-

Dissolve isonicotinamide in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and slowly add a solution of sodium hypochlorite, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for a specified time to complete the rearrangement.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., isopropanol).

-

Concentrate the organic extracts under reduced pressure to obtain crude dalfampridine.

-

The crude product can be purified by recrystallization from a solvent such as ethyl acetate to yield pure dalfampridine.

-

Quantitative Pharmacological Data

The biological activity of substituted aminopyridines is diverse and potent. The following tables summarize key quantitative data for a selection of these compounds, focusing on their potassium channel inhibitory and anticancer activities.

Table 1: Inhibition of Voltage-Gated Potassium (Kv) Channels by Aminopyridine Derivatives

| Compound | Channel Subtype | IC50 (µM) | Cell Line | Reference |

| 4-Aminopyridine | Kv1.1 | 170 | CHO | [1] |

| 4-Aminopyridine | Kv1.2 | 230 | CHO | [1] |

| 4-Aminopyridine | Kv1.4 | 399 | HEK | [5] |

| 4-Aminopyridine | Kv1.5 | 50 | - | [6] |

| 3-Aminopyridine | Kv1.1 | 2200 | Sol-8 | [7] |

| 4-Aminopyridine-3-methanol | Fast K+ channels | 0.01 - 0.1 | Spinal Cord | [8] |

| 3-Fluoro-4-aminopyridine | Kv channels | 160 - 304 | Shaker | [9] |

| 3-Methyl-4-aminopyridine | Kv channels | 37 - 50 | Shaker | [9] |

Table 2: Anticancer Activity of Substituted Aminopyridine Derivatives

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| MR3278 | PI3Kδ | 30 | - | [10] |

| Compound 8e | CDK9 | 88.4 | - | [11] |

| Compound 8e | HDAC1 | 168.9 | - | [11] |

| Compound 12 | PIM-1 | 14.3 | - | [12] |

| 4-Aminopyridine | - | 4000 (µM) | MCF-7 | [2] |

Table 3: Pharmacokinetic Parameters of 4-Aminopyridine

| Species | Dose | Route | t1/2 (h) | Cmax | tmax (h) | Reference |

| Guinea Pig | 2 mg/kg | i.m. | 1.08 - 1.18 | - | 0.27 - 0.28 | [2] |

| Dog | 1 mg/kg | i.v. | 2.08 | - | - | [13] |

| Human | 10 mg | oral | 3 - 4 | Dose-dependent | ~1 | [14] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted aminopyridines are primarily attributed to their modulation of specific signaling pathways.

Blockade of Voltage-Gated Potassium Channels

The principal mechanism of action for many aminopyridines, including dalfampridine, is the blockade of voltage-gated potassium (Kv) channels.[15] In demyelinated neurons, the exposure of these channels leads to an excessive efflux of potassium ions during an action potential, which impairs signal conduction. By blocking these channels, aminopyridines prolong the action potential duration, allowing for the influx of sufficient calcium ions to trigger neurotransmitter release and restore nerve impulse transmission.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN106554306B - The preparation method of dalfampridine - Google Patents [patents.google.com]

- 4. "An Improved Process For The Preparation Of Dalfampridine" [quickcompany.in]

- 5. ijsr.net [ijsr.net]

- 6. On the Mechanism by which 4-Aminopyridine Occludes Quinidine Block of the Cardiac K+ Channel, hKv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-6-benzyloxypyridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-6-benzyloxypyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative data in public literature, this document focuses on providing detailed experimental protocols and contextual information based on structurally related compounds to empower researchers in generating reliable data for their specific applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | - |

| Molecular Weight | 200.24 g/mol | - |

| Boiling Point | 357.6±27.0 °C (Predicted) | [1] |

| Density | 1.180±0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.66±0.24 (Predicted) | [1] |

Solubility Profile

To facilitate research and development, detailed protocols for determining the solubility of this compound are provided below. Table 2 is presented as a template for researchers to populate with their experimental findings.

Table 2: Solubility of this compound in Various Solvents at 25°C (Template)

| Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | 80.1 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| Ethanol | 24.6 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| Methanol | 32.7 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

| Dichloromethane | 8.9 | Data to be determined | Data to be determined | Gravimetric |

| Chloroform | 4.8 | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | Gravimetric/UV-Vis |

Experimental Protocols for Solubility Determination

The following are established methods for accurately determining the solubility of organic compounds.

This method is considered the gold standard for its accuracy and is suitable for a wide range of solvents.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to the chosen solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration (using a 0.45 µm filter) or centrifugation.

-

Quantification:

-

Accurately transfer a known volume of the clear, saturated solution into a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).

-

Weigh the container with the dried residue.

-

Calculate the solubility based on the mass of the residue and the volume of the solution taken.

-

This method is suitable for compounds with a chromophore and is often used for high-throughput screening.

Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Prepare a stock solution of known concentration.

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of each standard at λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analyze Saturated Solution:

-

Prepare a saturated solution and separate the undissolved solid as described in the gravimetric method.

-

Dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate Solubility: Use the calibration curve to determine the concentration of the diluted solution and then calculate the original concentration in the saturated solution.

Stability Profile

The intrinsic stability of this compound is a critical parameter for its storage, handling, and formulation. While specific degradation studies are not publicly available, the recommended storage conditions are in a dark place, under an inert atmosphere, and at room temperature.[1] This suggests potential sensitivity to light, oxygen, and possibly temperature.

For aminopyridine derivatives, common degradation pathways include hydrolysis of the amino group and oxidation. Forced degradation studies are essential to identify potential degradation products and establish the compound's stability-indicating analytical methods.

Table 3: Forced Degradation of this compound (Illustrative Template)

| Stress Condition | Reagent/Condition | Duration | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 h at 60°C | Data to be determined | To be identified |

| Base Hydrolysis | 0.1 M NaOH | 24 h at RT | Data to be determined | To be identified |

| Oxidation | 3% H₂O₂ | 24 h at RT | Data to be determined | To be identified |

| Thermal | 60°C | 48 h | Data to be determined | To be identified |

| Photolytic | UV light (254 nm) & Visible light | 7 days | Data to be determined | To be identified |

Experimental Protocols for Forced Degradation Studies

The following protocols are based on ICH guidelines and can be adapted for this compound. A stability-indicating HPLC method is crucial for monitoring the degradation.

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Apply Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature.

-

Oxidative Degradation: Mix the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature, protected from light.

-

Thermal Degradation: Place both solid sample and a solution of the compound in a thermostatically controlled oven (e.g., at 60°C).

-

Photolytic Degradation: Expose both solid sample and a solution of the compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

For acid and base hydrolysis samples, neutralize them before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Characterize significant degradation products using techniques like LC-MS to elucidate degradation pathways.

-

Conclusion

This technical guide provides a framework for researchers to systematically investigate the solubility and stability of this compound. While direct quantitative data is currently sparse, the provided experimental protocols offer robust methodologies for generating this critical information. The successful execution of these studies will enable a deeper understanding of the compound's behavior, facilitating its effective use in drug discovery and development.

References

Methodological & Application

Synthesis of Pharmaceutical Intermediates from 2-Amino-6-benzyloxypyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 2-Amino-6-benzyloxypyridine. This versatile building block serves as a key starting material for the construction of a variety of complex molecules, particularly those containing a 2,6-disubstituted pyridine scaffold, a common motif in many biologically active compounds. The methodologies outlined below focus on widely used and robust cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as subsequent deprotection steps.

Introduction to this compound in Drug Discovery

This compound is a valuable precursor in medicinal chemistry due to the orthogonal reactivity of its functional groups. The amino group can be readily functionalized through various C-N bond-forming reactions, while the benzyloxy group serves as a masked hydroxyl group, which can be deprotected at a later synthetic stage. The pyridine nitrogen also offers a site for potential modification or interaction with biological targets. This trifecta of functionalities makes it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery programs, particularly in the development of kinase inhibitors, such as Janus kinase (JAK) inhibitors.

Core Synthetic Strategies and Applications

The primary applications of this compound in the synthesis of pharmaceutical intermediates revolve around the functionalization of the pyridine ring, primarily at the halogenated position (after conversion of the amino group to a halide) or through direct C-H activation, followed by modification of the amino group. The benzyloxy group is typically carried through several synthetic steps and deprotected towards the end of the synthesis.

Suzuki-Miyaura Coupling: Synthesis of 2-Amino-6-arylpyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the pyridine ring. This reaction is fundamental in the synthesis of biaryl structures commonly found in kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A common precursor for this reaction is 2-amino-6-chloropyridine, which can be synthesized from 2-amino-6-hydroxypyridine. The benzyloxy group in this compound can be converted to a more reactive triflate or nonaflate group to facilitate the coupling. Alternatively, direct C-H activation at the 6-position can be explored. Assuming the synthesis starts from a halogenated precursor derived from this compound:

-

Reaction Setup: To an oven-dried Schlenk flask, add the 2-amino-6-halo(or triflate)-pyridine derivative (1.0 equiv), the corresponding arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst, a ligand, and a base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 8 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 16 | 75-85 |

Note: Yields are typical and may vary depending on the specific substrates and reaction scale.

Buchwald-Hartwig Amination: Synthesis of 2,6-Diaminopyridine Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of unsymmetrically substituted 2,6-diaminopyridine derivatives. These structures are key components of many pharmaceutical agents, including kinase inhibitors.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-amino-6-halopyridine derivative (1.0 equiv), the primary or secondary amine (1.1-1.5 equiv), a palladium catalyst, a ligand, and a strong, non-nucleophilic base to a dry Schlenk tube.

-

Solvent Addition: Add an anhydrous, degassed solvent.

-

Reaction: Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 70-85 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 75-90 |

| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 65-80 |

Note: Yields are typical and may vary depending on the specific substrates and reaction scale.

Sonogashira Coupling: Synthesis of 2-Amino-6-alkynylpyridines

The Sonogashira coupling enables the formation of a C-C triple bond, providing access to 2-amino-6-alkynylpyridine intermediates. These are valuable precursors for the synthesis of various heterocyclic systems and can be found in some natural products and pharmaceuticals.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add the 2-amino-6-halopyridine derivative (1.0 equiv), a palladium catalyst, a copper(I) co-catalyst, and a ligand under an inert atmosphere.

-

Solvent and Base Addition: Add a degassed solvent and an amine base.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.

-

Reaction: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

-